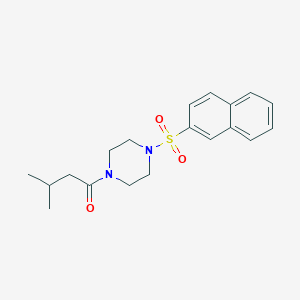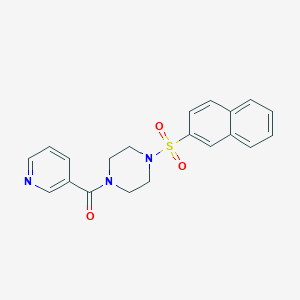
1-(2-naphthylsulfonyl)-4-(4-nitrobenzoyl)piperazine
Vue d'ensemble
Description
1-(2-naphthylsulfonyl)-4-(4-nitrobenzoyl)piperazine, commonly known as NBD-PE, is a synthetic fluorescent probe used to label and study the properties of membranes. It is a widely used tool in scientific research for its ability to selectively label the plasma membrane of living cells.
Mécanisme D'action
NBD-PE is a fluorescent probe that binds to the plasma membrane of living cells. The probe is selective for the plasma membrane due to the presence of phospholipids in the membrane. Once bound to the membrane, the probe emits fluorescence when excited by light. The fluorescence emitted by the probe is used to study the properties of the membrane.
Biochemical and Physiological Effects:
NBD-PE is not known to have any biochemical or physiological effects on living cells. It is considered a non-toxic probe and is commonly used in live cell imaging experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NBD-PE is its selectivity for the plasma membrane of living cells. This allows for the specific labeling of the membrane and the study of its properties. NBD-PE is also a non-toxic probe, making it suitable for live cell imaging experiments. However, one limitation of NBD-PE is its sensitivity to environmental factors such as temperature and pH. This can affect the fluorescence emitted by the probe and can lead to inaccurate results.
Orientations Futures
There are many future directions for the use of NBD-PE in scientific research. One direction is the study of the interaction of membrane proteins with lipids in the membrane. This can provide valuable insights into the function of membrane proteins and their role in cellular processes. Another direction is the development of new fluorescent probes with improved sensitivity and selectivity for the plasma membrane. This can lead to more accurate and reliable results in live cell imaging experiments.
Applications De Recherche Scientifique
NBD-PE is primarily used as a fluorescent probe to label and study the properties of membranes. It is commonly used to study the fluidity, polarity, and organization of the plasma membrane of living cells. NBD-PE is also used to study the interaction of membrane proteins with lipids in the membrane.
Propriétés
IUPAC Name |
(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c25-21(17-5-8-19(9-6-17)24(26)27)22-11-13-23(14-12-22)30(28,29)20-10-7-16-3-1-2-4-18(16)15-20/h1-10,15H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTICZPSDDGYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(benzylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3468208.png)
![1-(benzylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3468210.png)
![N-[4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B3468227.png)
![N-(4-{[4-(methylsulfonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3468230.png)
![1-benzoyl-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468233.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(phenoxyacetyl)piperazine](/img/structure/B3468242.png)
![1-(3-methoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468244.png)
![1-[(4-methylphenoxy)acetyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468246.png)
![1-(2-methoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468249.png)

![1-[(4-methoxyphenoxy)acetyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3468268.png)

![1-[(4-methylphenoxy)acetyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3468278.png)
![1-[(3-methylphenoxy)acetyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3468285.png)